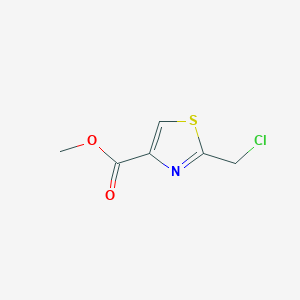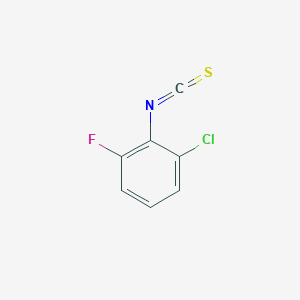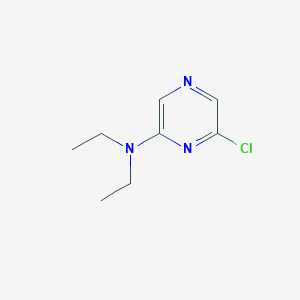
Methyl 2-(chloromethyl)thiazole-4-carboxylate
Vue d'ensemble
Description
Methyl 2-(chloromethyl)thiazole-4-carboxylate, also known as MCTC, is a synthetic organic compound composed of a methyl group, a chloromethyl group, a thiazole ring, and a carboxylate group. It is a colorless solid that is used as a reagent in organic synthesis. MCTC has been studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and physiology.
Applications De Recherche Scientifique
Antitumor and Antifilarial Applications
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, synthesized from derivatives including 2-amino-4-(chloromethyl)thiazole, demonstrated significant in vivo antifilarial activity and showed potential as an antitumor agent by inhibiting leukemia cell proliferation (Kumar et al., 1993).
Corrosion Inhibition
2-Amino-4-methyl-thiazole (2A4MT), related in structure to the target compound, was found to be an effective corrosion inhibitor for mild steel in HCl solution, highlighting the potential of thiazole derivatives in protecting metals against corrosion (Yüce et al., 2014).
Metabolism Studies
Research on the metabolism of 2-acetamido-4-chloromethylthiazole in rats identified various metabolites, providing insights into the biotransformation of thiazole derivatives in biological systems (Chatfield & Hunter, 1973).
Synthetic Applications
Studies have also focused on the synthesis of thiazole derivatives for potential use in drug discovery and organic synthesis, demonstrating the versatility of thiazole scaffolds in medicinal chemistry and synthetic strategies (Mayhoub et al., 2011).
Fluorescent Materials
Innovative approaches have been developed for the preparation of fluorescent materials from biomass-derived compounds and amino acids, including reactions involving thiazole-4-carboxylate derivatives. These materials show strong photoluminescence, indicating their potential in the development of novel fluorescent probes and materials (Tanaka et al., 2015).
Propriétés
IUPAC Name |
methyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDRWIMXEFYHIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648625 | |
| Record name | Methyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(chloromethyl)thiazole-4-carboxylate | |
CAS RN |
321371-29-3 | |
| Record name | Methyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(chloromethyl)thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1593339.png)









